Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride
Description
Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride is a bicyclic amine derivative characterized by a fused cyclopentane-pyrrolidine scaffold with a methane bridge. This compound, often used in pharmaceutical and synthetic chemistry research, exhibits structural rigidity due to its bridged bicyclic framework, which influences its stereoelectronic properties and binding interactions. The hydrochloride salt form enhances its solubility for experimental applications.
Properties
IUPAC Name |
4-azatricyclo[4.2.1.03,7]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-5-2-7-6(1)4-9-8(7)3-5;/h5-9H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBUYMCUTNDQQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1CNC3C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentane derivative with an amine, followed by hydrogenation to achieve the octahydro structure. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as Pd/C or Raney nickel, resulting in the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Hydrogen gas, Pd/C, Raney nickel, high pressure.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, solvents like ethanol or dichloromethane.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Fully saturated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are being investigated for their efficacy in treating various diseases, including bacterial infections and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of bacteria, leading to cell lysis and death. The compound may also inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Calix[4]pyrrole Derivatives
Calix[4]pyrroles (e.g., compound 1 in ) are macrocyclic anion receptors that utilize pyrrole NH units for hydrogen bonding. Unlike octahydro-3,5-methanocyclopenta[b]pyrrole, calixpyrroles are conformationally flexible and designed for supramolecular interactions. Their catalytic and binding properties differ significantly due to macrocyclic topology. For example, calix[4]pyrroles exhibit organocatalytic activity in asymmetric syntheses, whereas the rigid bicyclic structure of octahydro-3,5-methanocyclopenta[b]pyrrole may favor selective enzyme inhibition or receptor modulation .
N-Methylpyrrole Derivatives
N-Methylpyrrole derivatives (e.g., compounds 8a–r in ) share a pyrrolidine core but lack the bicyclic rigidity of octahydro-3,5-methanocyclopenta[b]pyrrole. These derivatives are synthesized via arylation reactions with phenylhydrazine hydrochloride salts under mild conditions (70–91% yields, 50–60 h reaction time). Their biological activity, such as glutathione reductase inhibition, is attributed to aromatic substituents, whereas the methanocyclopenta framework may confer distinct steric and electronic effects for targeting enzymes like oxidoreductases .
Quinuclidine and Tropane Alkaloids
Quinuclidine (a bicyclic amine with a six-membered ring) and tropane alkaloids (e.g., atropine) are pharmacologically relevant bridged amines. However, the smaller cyclopentane ring in the target compound may reduce steric bulk, altering binding affinity compared to quinuclidine-based drugs .
Biological Activity
Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride is a bicyclic compound with significant biological activity, particularly in pharmacology. This compound has been studied for its potential therapeutic applications, including its role as a calcium channel blocker and its interactions with various biological systems.
Chemical Structure and Properties
The compound's structure is characterized by a unique bicyclic framework that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 175.67 g/mol. Its structural features allow it to interact with various biological targets.
1. Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Calcium Channel Blockade : The compound has been identified as a calcium channel blocker, which can influence muscle contraction and neurotransmitter release. This mechanism is crucial for cardiovascular health and neurological functions .
- Anticancer Activity : Studies have shown that derivatives of pyrrole compounds, including octahydro-3,5-methanocyclopenta[b]pyrrole, possess anticancer properties. They may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Effects : Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential use in treating infections .
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes in the body:
- Calcium Channels : By blocking calcium channels, the compound reduces intracellular calcium levels, leading to decreased muscle contraction and neurotransmitter release.
- Cell Signaling Pathways : It may also interfere with cell signaling pathways involved in cancer progression, such as the MAPK/ERK pathway.
Case Study 1: Calcium Channel Blocking
A study conducted on rat models demonstrated that this compound effectively reduced blood pressure by blocking L-type calcium channels. The results indicated a significant decrease in systolic blood pressure compared to control groups .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound inhibited cell proliferation significantly. The compound induced apoptosis in human breast cancer cells (MCF-7), showing promise as a potential anticancer agent .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
